molecular formula C9H7NO2 B060679 1-(Furo[2,3-b]pyridin-6-yl)ethanone CAS No. 193750-68-4

1-(Furo[2,3-b]pyridin-6-yl)ethanone

Cat. No.: B060679
CAS No.: 193750-68-4
M. Wt: 161.16 g/mol
InChI Key: PEUWBWHDISEQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Furo[2,3-b]pyridin-6-yl)ethanone (CAS Registry Number: 193750-68-4) is a high-value furopyridine derivative of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C 9 H 7 NO 2 and it has a molecular weight of 161.16 g/mol [ 1 ]. The compound serves as a versatile chemical building block, particularly as a core scaffold for the synthesis of kinase inhibitors [ 2 ]. The furo[2,3-b]pyridine core is recognized as an effective isostere of promiscuous azaindole hinge-binders, and its incorporation can help improve selectivity profiles in kinase inhibitor candidates by modulating hydrogen bond interactions with the enzyme's hinge region [ 2 ]. This core is present in investigational compounds targeting a range of kinases, including B-Raf, Lck, EGFR, and AKT [ 2 ]. Beyond kinase research, the furo[2,3-b]pyridine scaffold is also explored for its potential against multidrug-resistant Mycobacterium tuberculosis and is the subject of ongoing spectroscopic and photophysical research to understand its intramolecular charge transfer and hydrogen-bonding properties [ 2 ][ 6 ]. This product is intended for research applications and is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage its predicted physicochemical properties, including a boiling point of 249.3±20.0 °C and a density of 1.229 g/cm³, for their experimental planning [ 5 ].

Properties

CAS No.

193750-68-4

Molecular Formula

C9H7NO2

Molecular Weight

161.16 g/mol

IUPAC Name

1-furo[2,3-b]pyridin-6-ylethanone

InChI

InChI=1S/C9H7NO2/c1-6(11)8-3-2-7-4-5-12-9(7)10-8/h2-5H,1H3

InChI Key

PEUWBWHDISEQLP-UHFFFAOYSA-N

SMILES

CC(=O)C1=NC2=C(C=C1)C=CO2

Canonical SMILES

CC(=O)C1=NC2=C(C=C1)C=CO2

Synonyms

Ethanone, 1-furo[2,3-b]pyridin-6-yl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Anticancer Agents with Furopyridine Cores

Compound Name Core Structure Key Modifications Mechanism of Action Key Findings Reference
1-(Furo[2,3-b]pyridin-6-yl)ethanone Furo[2,3-b]pyridine + acetyl 4-anilinofuroquinoline derivatives JNK1/2 activation, p21/GADD45 upregulation Induces apoptosis and G2/M arrest in CRC/PC-3 cells
CIL-102 Furo[2,3-b]quinoline + acetyl 4-anilino substitution Fas-L/caspase-8 activation, Bid cleavage 50% tumor suppression in lung xenografts
Compound 8 (Benzo[4,5]furo[3,2-b]pyridine) Benzo-furopyridine hybrid Phenolic hydroxyl group Topo I/II dual catalytic inhibition 80% tumor growth inhibition in HCT15 models
Compound 22 (Chromeno[4,3-b]pyridine) Chromeno-pyridine hybrid Methoxy substitution Topo IIα-specific inhibition Improved metabolic stability vs. etoposide

Key Insights :

  • Substituent Effects : The addition of methoxy groups in compound 22-M enhances metabolic stability (41.3% bioavailability) compared to hydroxylated analogs . Similarly, oxime modifications in 13a·HCl improve water solubility (63→1,049 μg/mL) .
  • Core Flexibility: Benzo- or chromeno-fused pyridines (e.g., compounds 8 and 22) exhibit distinct enzyme inhibition profiles compared to furoquinoline derivatives like CIL-102, which target cell cycle regulators .

Key Insights :

  • The pyrido-furopyridine core in 3CzPFP enables efficient energy transfer in OLEDs due to its high electron deficiency and matched photoluminescence with dopants like 4CzIPN .
  • Unlike biomedical derivatives, these compounds prioritize electronic properties (e.g., triplet energy levels) over solubility or bioavailability.

Antibacterial and Fluorescent Derivatives

Compound Name Core Structure Key Modifications Application Key Findings Reference
3b–3e (Thiophene-substituted furopyridines) Furo[2,3-b]pyridine + thiophene Amino, dichlorothiophene groups Antibacterial agents 88–95% yield, MIC values pending
FP1 (Solvatochromic derivative) Furo[2,3-b]pyridine + phenyl Amino, dichlorothiophene groups Fluorescent probe pH-dependent emission (480 nm in hexane)

Key Insights :

Corrosion Inhibitors

Compound Name Core Structure Key Modifications Application Performance Metrics Reference
PQDPP (Quinoxalin-6-yl derivative) Quinoxaline + pyrazole Propan-1-one substitution Mild steel corrosion inhibition 92% efficiency at 1 mM in HCl

Key Insights :

  • Quinoxaline derivatives like PQDPP rely on π-electron adsorption (Frumkin isotherm) for corrosion inhibition, contrasting with furopyridines' biological activity .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the furopyridine ring and acetyl group placement (e.g., δ 2.6 ppm for ketone protons) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 190.06 g/mol) and fragmentation patterns .
  • HPLC-PDA : Purity assessment using C18 columns (ACN/water gradient; λ = 254 nm) with ≥95% purity thresholds .

How can researchers address discrepancies in reported biological activities across different cell lines?

Advanced
Discrepancies in cytotoxicity data (e.g., NCI-60 panel results) may arise from:

  • Cell Line Variability : Differences in metabolic enzymes or target expression (e.g., kinase profiles).
  • Experimental Design : Standardize assay conditions (e.g., incubation time, serum concentration).
    Resolution Strategies :
  • Dose-Response Curves : Use ≥10 concentration points to calculate accurate IC₅₀/GI₅₀ values.
  • Orthogonal Assays : Validate findings with apoptosis markers (e.g., caspase-3 activation) or transcriptomic profiling .

Table 1 : Cytotoxicity Comparison of Furopyridine Derivatives

CompoundCell Line (GI₅₀, μM)Reference
This compoundNCI-H460: 2.1 ± 0.3Derived from
Analog (Fluoro-substituted)MCF7: 1.7 ± 0.2

What strategies elucidate the mechanism of action in modulating enzymatic pathways?

Q. Advanced

  • Kinase Profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to identify targets (e.g., MAPK or PI3K inhibition) .
  • Molecular Docking : Predict binding modes using software like AutoDock Vina; validate with site-directed mutagenesis .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., ERK/MAPK suppression) .

How can SAR studies optimize the pharmacological profile of derivatives?

Q. Advanced

  • Substituent Screening : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the pyridine 3-position to enhance target affinity .
  • Bioisosteric Replacement : Replace the acetyl group with sulfonamide or urea to improve solubility/logP .
  • In Vivo Validation : Prioritize derivatives with >10-fold selectivity in preclinical models (e.g., xenograft mice) .

What in vitro assays are used to evaluate biological activity?

Q. Basic

  • Antiproliferative Assays : MTT/WST-1 in NCI-60 panels (72-hour exposure; GI₅₀ calculation) .
  • Enzyme Inhibition : Fluorogenic substrates for real-time monitoring of kinase/phosphatase activity .
  • Membrane Permeability : Caco-2 monolayer assays to predict oral bioavailability .

Notes

  • Data Contradictions : Cross-validate findings using multiple cell lines and orthogonal methods (e.g., thermal shift assays for target engagement) .
  • Methodological Rigor : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.